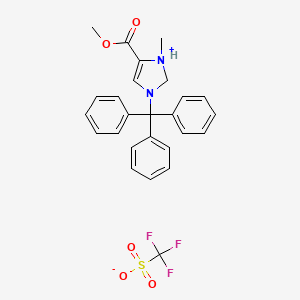
5-(Methoxycarbonyl)-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methoxycarbonyl)-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a methoxycarbonyl group, a methyl group, and a triphenylmethyl group attached to an imidazolium core, paired with a trifluoromethanesulfonate anion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate typically involves multiple steps. One common method includes the reaction of an imidazole derivative with a methoxycarbonylating agent, followed by methylation and triphenylmethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-(Methoxycarbonyl)-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .
科学研究应用
5-(Methoxycarbonyl)-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
作用机制
The mechanism of action of 5-(Methoxycarbonyl)-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a methylating agent, transferring its methyl group to nucleophilic sites on target molecules. This methylation can alter the chemical properties and biological activities of the target molecules, leading to various effects .
相似化合物的比较
Similar Compounds
Methyl trifluoromethanesulfonate: A related compound with similar methylating properties but a simpler structure.
Trimethylsilyl trifluoromethanesulfonate: Another methylating agent with different reactivity and applications.
Trifluoromethanesulfonic anhydride: A strong electrophile used in similar types of reactions.
Uniqueness
5-(Methoxycarbonyl)-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate is unique due to its complex structure, which imparts specific reactivity and selectivity in chemical reactions. Its combination of functional groups allows for versatile applications in various fields of research and industry .
属性
CAS 编号 |
314264-99-8 |
|---|---|
分子式 |
C26H25F3N2O5S |
分子量 |
534.5 g/mol |
IUPAC 名称 |
methyl 1-methyl-3-trityl-1,2-dihydroimidazol-1-ium-5-carboxylate;trifluoromethanesulfonate |
InChI |
InChI=1S/C25H24N2O2.CHF3O3S/c1-26-19-27(18-23(26)24(28)29-2)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;2-1(3,4)8(5,6)7/h3-18H,19H2,1-2H3;(H,5,6,7) |
InChI 键 |
KRPFAUXWWRJBAP-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1CN(C=C1C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



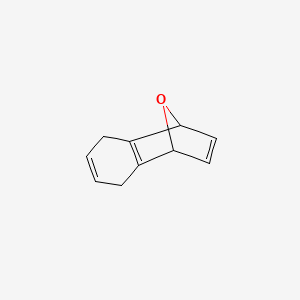
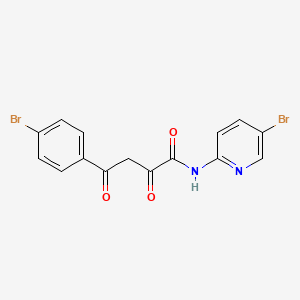
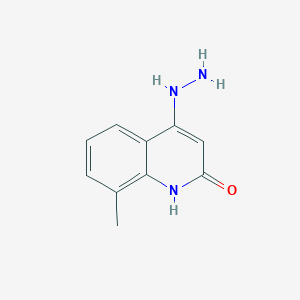
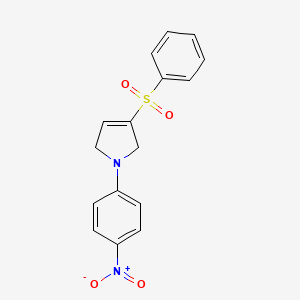

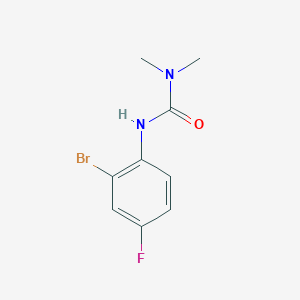

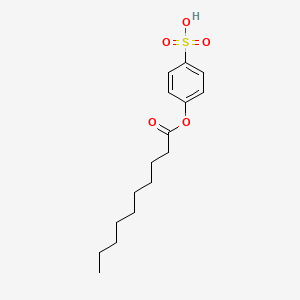
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
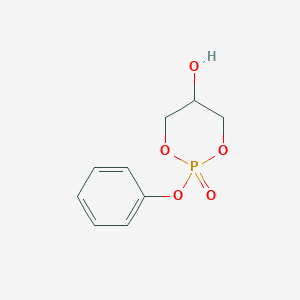
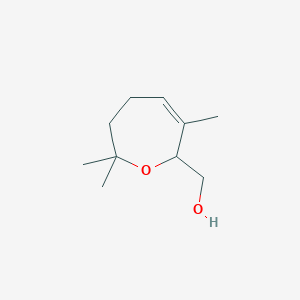
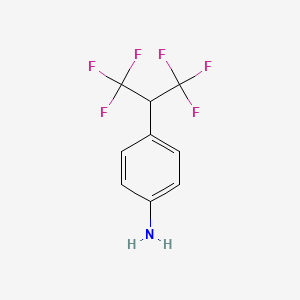
![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
